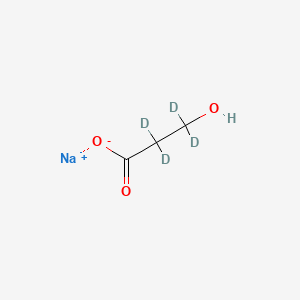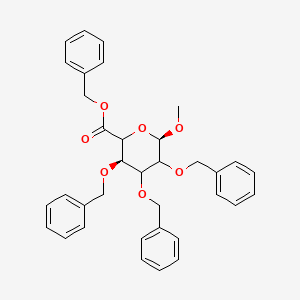
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, two methoxy groups, and a benzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with N-methyl-2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and alcohols. These derivatives have their own unique properties and applications.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride involves its interaction with specific molecular targets in cells. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s ability to alkylate DNA makes it a potent anticancer agent.
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride can be compared to other similar compounds, such as:
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer treatment.
Lomustine (CCNU): Similar in structure and function, also used as an anticancer agent.
Fotemustine: A newer drug in the same category, under clinical trials for its anticancer properties.
Uniqueness
What sets N-(2-Chloroethyl)-3,4-dimethoxy-N-methyl-benzeneethanamineHydrochloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its dual methoxy groups and chloroethyl moiety make it particularly effective in forming DNA adducts and cross-links, enhancing its therapeutic potential.
Propriétés
Formule moléculaire |
C35H36O7 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
benzyl (3R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3/t30-,31?,32?,33?,35-/m1/s1 |
Clé InChI |
ZSBAMJXOTVTRDC-YTXSTRMYSA-N |
SMILES isomérique |
CO[C@H]1C(C([C@H](C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


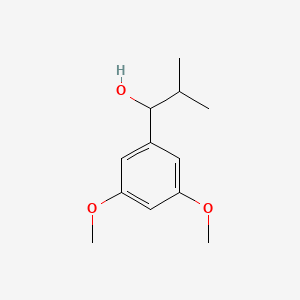
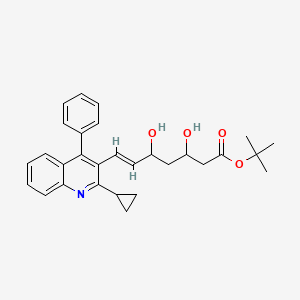
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
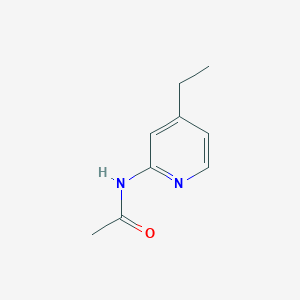
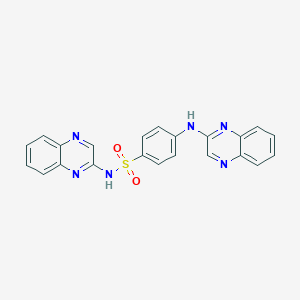
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)

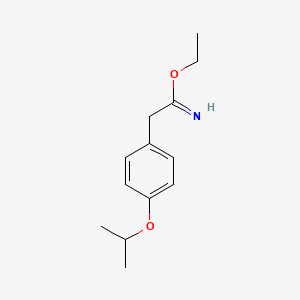

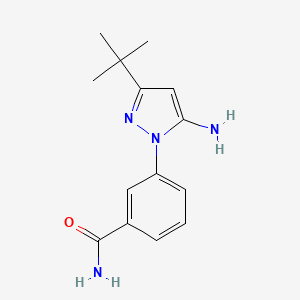
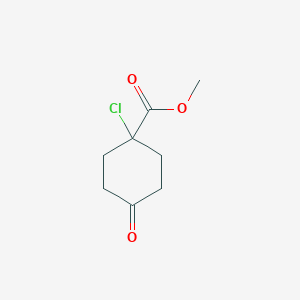
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

